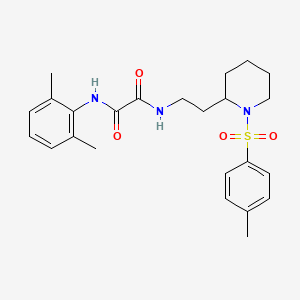![molecular formula C12H12ClN7 B2673881 N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine CAS No. 2094625-04-2](/img/structure/B2673881.png)
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, also known as CPMEA, is a purine-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme adenosine kinase, which plays an important role in the regulation of adenosine levels in the brain.
作用機序
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine in the brain. Adenosine is a neurotransmitter that plays an important role in the regulation of neuronal activity in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anti-convulsant and anti-parkinsonian effects. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of adenosine in the brain.
実験室実験の利点と制限
One of the major advantages of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its potency as an adenosine kinase inhibitor. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be significantly more potent than other adenosine kinase inhibitors, such as ABT-702 and ABT-737. However, one of the limitations of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine. One area of research could focus on the development of more soluble forms of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, which would make it easier to administer in vivo. Another area of research could focus on the development of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine derivatives with improved potency and selectivity for adenosine kinase. Finally, future research could focus on the potential applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
合成法
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitutions, and cyclization reactions. One of the most commonly used methods for synthesizing N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is the condensation reaction between 5-chloropyrazine-2-carbaldehyde and 9-ethyl-6-aminopurine. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and an organic solvent, such as dimethylformamide.
科学的研究の応用
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its use as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be a potent inhibitor of adenosine kinase, which is an enzyme that plays a key role in the regulation of adenosine levels in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
特性
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7/c1-2-20-7-19-10-11(17-6-18-12(10)20)16-4-8-3-15-9(13)5-14-8/h3,5-7H,2,4H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDJMYPPVWWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

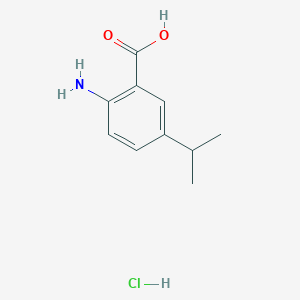
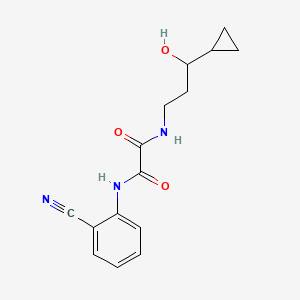
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)
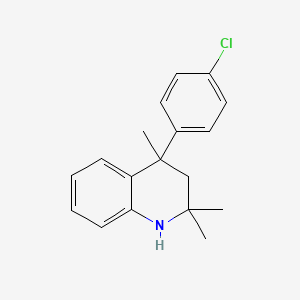
![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
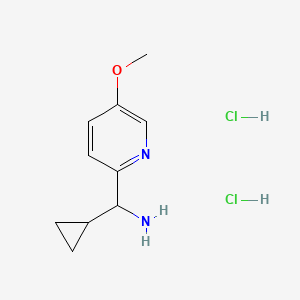
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
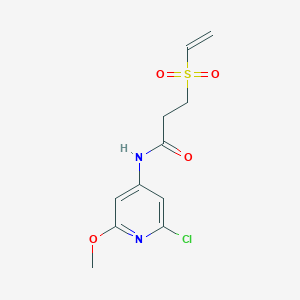
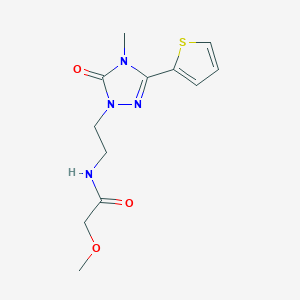
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)
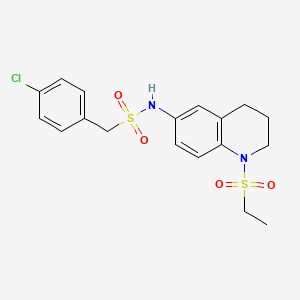
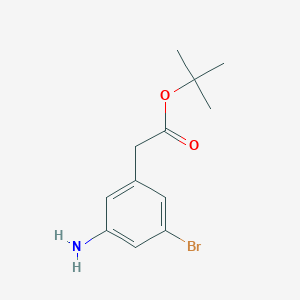
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)
